![molecular formula C28H42 B199296 (1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene CAS No. 24352-51-0](/img/structure/B199296.png)
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene is a naturally occurring compound found in plants. It belongs to the class of steroid compounds and is known for its unique structure and properties. This compound is a colorless or slightly yellow crystalline substance that is lipid-soluble. It is stable at room temperature but can degrade when exposed to light and oxygen .
Mechanism of Action
Action Environment
Environmental factors such as light, temperature, and oxygen levels significantly influence the action, efficacy, and stability of 3,5-Cycloergosta-6,8(14),22-triene. The compound is sensitive to light and oxygen, which can lead to its degradation[1][1]. Optimal conditions for its stability include low light and controlled temperature environments. These factors ensure the compound remains effective in modulating steroid biosynthesis and supporting plant growth.
[1][1]: ChemSpider
Biochemical Analysis
Biochemical Properties
3,5-Cycloergosta-6,8(14),22-triene plays a significant role in biochemical reactions. It is an important steroidal precursor that can be transformed into other steroidal compounds through biosynthesis . In plants, it participates in the synthesis of plant hormones and photosensitive pigments
Temporal Effects in Laboratory Settings
3,5-Cycloergosta-6,8(14),22-triene is stable at room temperature but is sensitive to light and oxygen in the air, which may cause degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene can be synthesized through the dehydration of ergosterol using reagents such as phosphorus oxychloride or p-toluenesulfonyl chloride in pyridine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound primarily involves extraction from plant materials. Common extraction methods include solvent extraction and purification processes. The choice of extraction method depends on the specific requirements and the source of the plant material .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds and for studying the chemical properties of steroids.
Biology: It plays a role in the synthesis of plant hormones and photoreceptors, making it valuable for research in plant biology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene include other steroid compounds such as ergosterol, cholesterol, and sitosterol. These compounds share similar structural features and biochemical roles .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a cyclopentane ring fused to a steroid backbone.
Properties
CAS No. |
24352-51-0 |
|---|---|
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(1R,2R,5R,7S,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene |
InChI |
InChI=1S/C28H42/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28-17-21(28)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,16,18-21,23,25H,9-11,13-15,17H2,1-6H3/b8-7+/t19-,20+,21+,23+,25-,26+,27+,28-/m0/s1 |
InChI Key |
IESQYBPJTJOIEI-WKHFTCAKSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=C[C@]45C[C@H]4CC[C@@]5([C@H]3CC[C@]12C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


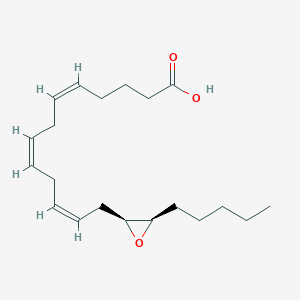


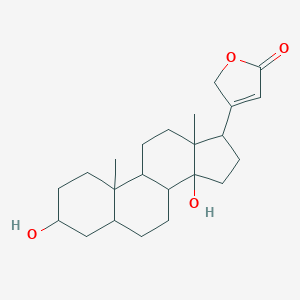

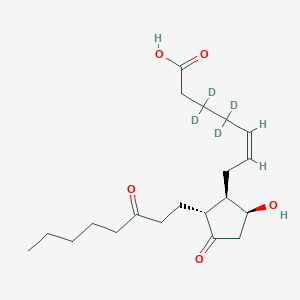

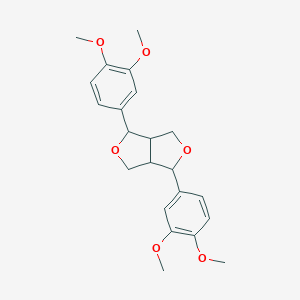
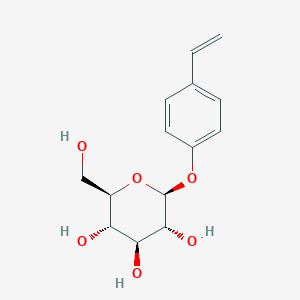
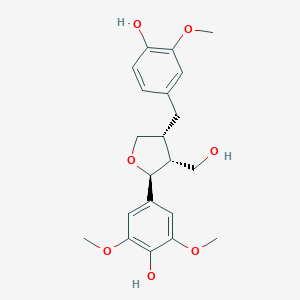
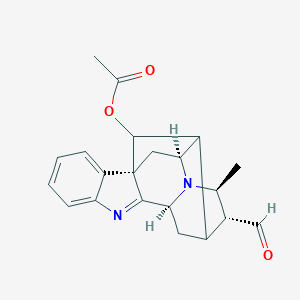
![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)


